molecular formula C26H29N3O4 B11404812 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11404812
M. Wt: 447.5 g/mol
InChI Key: RMSOXBTYIBCEIL-UHFFFAOYSA-N
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Description

4-(4-BUTOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenyl compounds and pyrazole precursors. Common synthetic routes could involve:

    Aldol Condensation: To form the core pyrazole structure.

    Substitution Reactions: To introduce the butoxyphenyl and hydroxyphenyl groups.

    Cyclization: To form the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production might involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.

    Biological Assays: Used in assays to test biological activity.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity to produce a biological effect.

    Pathways Involved: Could involve signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrazole: A simpler analog with similar core structure.

    3,5-Diphenylpyrazole: Another analog with different substituents.

Uniqueness

    Functional Groups: The presence of butoxyphenyl, hydroxyphenyl, and oxolan-2-ylmethyl groups makes it unique.

    Biological Activity: Potentially different biological activities due to the unique combination of functional groups.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H29N3O4/c1-2-3-14-32-18-12-10-17(11-13-18)25-22-23(20-8-4-5-9-21(20)30)27-28-24(22)26(31)29(25)16-19-7-6-15-33-19/h4-5,8-13,19,25,30H,2-3,6-7,14-16H2,1H3,(H,27,28)

InChI Key

RMSOXBTYIBCEIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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